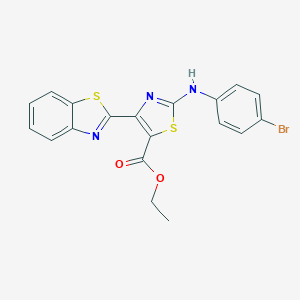![molecular formula C24H27N5O5S B493438 ETHYL 4-{2-[(4-ETHYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B493438.png)
ETHYL 4-{2-[(4-ETHYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[(4-ethyl-5-{[(4-methoxybenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features a triazole ring, a benzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(4-ETHYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using 4-methoxybenzoyl chloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Final Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethyl 4-({[(4-ethyl-5-{[(4-methoxybenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(4-ETHYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester derivative with applications in local anesthetics.
Methyl 4-aminobenzoate: Another ester derivative used in organic synthesis and as a dye intermediate.
Uniqueness
Ethyl 4-({[(4-ethyl-5-{[(4-methoxybenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is unique due to the combination of the triazole ring, benzoyl group, and sulfanyl linkage, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H27N5O5S |
|---|---|
Molecular Weight |
497.6g/mol |
IUPAC Name |
ethyl 4-[[2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H27N5O5S/c1-4-29-20(14-25-22(31)16-8-12-19(33-3)13-9-16)27-28-24(29)35-15-21(30)26-18-10-6-17(7-11-18)23(32)34-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,25,31)(H,26,30) |
InChI Key |
ZLZAAJOOEVUDRL-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CNC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B493355.png)

![6-methoxy-3-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B493359.png)
![3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B493362.png)

![3-[2-(4-propoxyanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B493364.png)
![6-methoxy-3-[2-(4-propoxyanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B493369.png)

![2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B493374.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(4-phenyl-1,3-thiazol-2-yl)amine](/img/structure/B493375.png)
![{4-[(Anilinocarbothioyl)amino]phenyl}acetic acid](/img/structure/B493376.png)

![N-(4-methyl-1,3-thiazol-2-yl)-N-[4'-methyl-2'-phenyl-4,5'-bis(1,3-thiazole)-2-yl]amine](/img/structure/B493378.png)

